2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid

Übersicht

Beschreibung

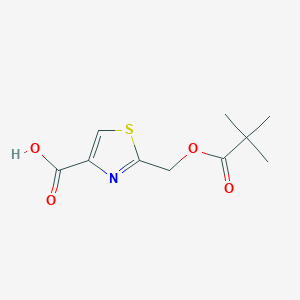

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and a 2,2-dimethyl-propionyloxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Attachment of the 2,2-Dimethyl-propionyloxymethyl Group: This step involves the alkylation of the thiazole ring with 2,2-dimethyl-propionyloxymethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid can effectively inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Escherichia coli | 40 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent against resistant strains of bacteria .

Anticancer Properties

The thiazole moiety is also associated with anticancer activity. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

- Cell Line : MCF7 (human breast adenocarcinoma)

- Activity : Significant cytotoxic effects were observed with IC50 values indicating strong potential for further development as an anticancer drug.

Molecular docking studies have been employed to understand the binding interactions between these compounds and cancer targets, enhancing the rational design of new therapeutics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The ability to modify the thiazole ring opens avenues for creating derivatives with enhanced biological activity.

Case Studies

- Antimicrobial Activity Study :

-

Anticancer Evaluation :

- A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines.

- Results indicated that specific modifications to the thiazole structure significantly improved anticancer activity, suggesting a pathway for developing new cancer therapies .

Wirkmechanismus

The mechanism of action of 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole-4-carboxylic acid: Lacks the 2,2-dimethyl-propionyloxymethyl group.

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole: Lacks the carboxylic acid group.

4-Methylthiazole-5-carboxylic acid: Contains a methyl group instead of the 2,2-dimethyl-propionyloxymethyl group.

Uniqueness

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid is unique due to the presence of both the carboxylic acid group and the 2,2-dimethyl-propionyloxymethyl group on the thiazole ring

Biologische Aktivität

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

Synthesis typically involves the reaction of thiazole derivatives with alkyl halides or other electrophiles under controlled conditions. Specific synthetic routes have been documented in various patents, highlighting methods that yield high purity and yield of the desired product .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in metabolic pathways. In particular, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme implicated in various diseases such as type II diabetes and Alzheimer's disease. The inhibition of GSK-3β can lead to increased glycogen accumulation and improved insulin sensitivity .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Experimental studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This effect is thought to be mediated through the modulation of signaling pathways involving GSK-3β, thereby promoting cell survival and reducing neurodegeneration .

Case Study 1: GSK-3β Inhibition

A study demonstrated that administration of this compound resulted in a dose-dependent decrease in GSK-3β activity in vitro. The IC50 value was determined to be approximately 5 µM, indicating potent inhibitory action compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound significantly reduced markers of neuronal damage and improved cognitive function as assessed by behavioral tests. Histological analysis showed a decrease in apoptotic cells in treated animals compared to untreated controls .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2-dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid, and how can yield and purity be maximized?

- Methodology : Refluxing thiazole precursors with DMSO under controlled conditions (e.g., 18 hours at 100°C) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can achieve ~65% yield . Purity is enhanced via recrystallization and validated by melting point analysis (e.g., 139–143°C) . Solvent selection (e.g., acetic acid for cyclization) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazole) are critical for minimizing byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of thiazole-4-carboxylic acid derivatives?

- Methodology : Use FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve substituent environments (e.g., methyl protons at δ 1.2–1.5 ppm) . Elemental analysis (C, H, N, S) validates empirical formulas, while HPLC (C18 columns, acetonitrile/water gradients) confirms purity (>95%) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Test antimicrobial activity using standardized protocols (e.g., broth microdilution against Gram-positive/-negative bacteria and fungi) with MIC/MBC endpoints . For antioxidant activity, employ assays like DPPH radical scavenging and FRAP, comparing to ascorbic acid controls . Include cytotoxicity assays (e.g., MTT on mammalian cells) to prioritize non-toxic leads .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology : Synthesize derivatives with varied substituents (e.g., aryl, halogen, or methyl groups on the thiazole ring) and compare bioactivity . For example, fluorinated phenyl groups enhance antimicrobial potency by improving membrane penetration . Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like bacterial enzymes .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size . Cross-validate using orthogonal methods (e.g., time-kill assays vs. MIC) . Analyze batch purity via LC-MS to rule out impurities as confounding factors .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or salt formation (e.g., sodium/potassium salts) enhances aqueous stability . Storage at 4°C in inert atmospheres prevents degradation of acid-sensitive esters .

Q. How can computational modeling predict ADMET properties for preclinical development?

- Methodology : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic lability (CYP450 interactions), and bioavailability (%F) . Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ProTox-II predicts hepatotoxicity risks .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be mitigated?

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoyloxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)9(14)15-4-7-11-6(5-16-7)8(12)13/h5H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIUMDMAMPMTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455118 | |

| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221322-07-2 | |

| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.